molecular formula C6H8N2O3S B1346913 3,4-Diaminobenzenesulfonic acid CAS No. 7474-78-4

3,4-Diaminobenzenesulfonic acid

Cat. No. B1346913
CAS RN: 7474-78-4
M. Wt: 188.21 g/mol
InChI Key: FKSRSWQTEJTBMI-UHFFFAOYSA-N
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Patent
US08916561B2

Procedure details

To concentrated sulfuric acid (200 mL) at −40° C. was added benzene-1,2-diamine (20 g, 184.95 mmol, 1.00 equiv). The resulting solution was stirred for 30 min at room temperature. Then the resulting solution was stirred overnight at 140° C. in an oil bath. The reaction mixture was cooled to room temperature, quenched by the addition of 500 g of ice, and the solids collected by filtration. The crude product was purified by recrystallization from water, resulting in 9.8 g (28%) of 3,4-diaminobenzenesulfonic acid as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[S:9](=O)(=[O:12])([OH:11])[OH:10]>>[NH2:7][C:2]1[CH:3]=[C:4]([S:9]([OH:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:1]=1[NH2:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the resulting solution was stirred overnight at 140° C. in an oil bath
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 500 g of ice
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization from water
CUSTOM
Type
CUSTOM
Details
resulting in 9.8 g (28%) of 3,4-diaminobenzenesulfonic acid as a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1C=C(C=CC1N)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.